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Compound of Interest

Compound Name: 2-Chloro-6-fluorobenzylamine

Cat. No.: B093539

An In-Depth Technical Guide to 2-Chloro-6-fluorobenzylamine: Properties, Synthesis, and
Applications

Introduction: A Key Building Block in Modern Drug
Discovery

2-Chloro-6-fluorobenzylamine is a halogenated aromatic amine that has emerged as a
pivotal structural motif and versatile intermediate in the field of medicinal chemistry and organic
synthesis. Its unique substitution pattern—featuring a chlorine and a fluorine atom ortho to the
benzylamine moiety—imparts a distinct combination of steric and electronic properties. These
characteristics are highly sought after by researchers and drug development professionals for
their potential to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive
molecules.[1] The presence of halogens can enhance metabolic stability, improve membrane
permeability, and provide specific interaction points with biological targets, making this
compound a valuable starting point for the synthesis of novel therapeutic agents.[2] This guide
provides a comprehensive overview of its core physical and chemical properties, analytical
characterization, synthetic considerations, and applications, grounded in established scientific
principles.

Part 1: Physicochemical and Structural
Characteristics
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The identity and purity of a synthetic intermediate are paramount. 2-Chloro-6-
fluorobenzylamine is characterized by a specific set of physical constants that define its
behavior and handling requirements.

Core Properties

A summary of the essential physicochemical data for 2-Chloro-6-fluorobenzylamine is
presented below. This data is critical for reaction planning, purification, and safety

assessments.
Property Value Source(s)
CAS Number 15205-15-9 [3][4][5]
Molecular Formula C7H7CIFN [31[41[5]
Molecular Weight 159.59 g/mol [4115]
Appearance (-Jleér colorless to light yellow (31[6]

liquid

Boiling Point 91-93 °C at 15-20 mmHg [516]1[7]
Density ~1.24 g/mL at 20 °C [51[7]
Flash Point 82 °C [5][6]
Refractive Index (n2°/D) ~1.539 [6]
pKa (Predicted) 8.09+£0.10 [6]

Molecular Structure

The spatial arrangement of the atoms dictates the molecule's reactivity and interactions. The
ortho-halogen substitution pattern creates significant steric hindrance around the benzylic
carbon and the amine group, which can influence its reaction kinetics.

Caption: Chemical structure of 2-Chloro-6-fluorobenzylamine.

Part 2: Chemical Reactivity and Synthetic Profile
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The utility of 2-Chloro-6-fluorobenzylamine stems from the reactivity of its primary amine
group, which serves as a nucleophilic handle for constructing more complex molecules.

Reactivity Insights

The benzylamine functionality allows for a range of classical amine reactions, including:
» Amide Formation: Acylation with acid chlorides or anhydrides to form amides.

» Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing
agent to form secondary amines.

o N-Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

The electronic properties of the aromatic ring are influenced by the competing inductive (-I) and
mesomeric (+M) effects of the halogen substituents. The ortho-positioning of both the chloro
and fluoro groups creates a unique electronic environment and sterically shields the benzylic
position, which can be a determining factor in reaction selectivity and rates. For instance, this
steric hindrance can make Sn2 reactions at the benzylic carbon more challenging compared to
less substituted benzylamines.

Role as a Synthetic Intermediate

This molecule is rarely the final product but rather a crucial building block. Its incorporation into
a larger scaffold introduces the 2-chloro-6-fluorobenzyl moiety, which can serve as a
bioisostere or a modulator of physicochemical properties in drug candidates.[1] A prime
example is its use in the synthesis of novel imidazolidine derivatives, which have shown
promising activity as schistosomicidal agents.[8]
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Caption: Synthetic utility of 2-Chloro-6-fluorobenzylamine.

Part 3: Spectroscopic Characterization and
Analytical Protocols

Unambiguous structural confirmation relies on modern spectroscopic techniques. While a
complete public spectral database for this specific compound is limited, its expected
spectroscopic signature can be predicted based on its structural components and data from
analogous compounds.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

¢ IH NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic
protons will appear in the range of & 7.0-7.8 ppm, exhibiting complex splitting patterns due to
1H-1H and 'H-'°F coupling. The benzylic (CH2) protons would likely appear as a singlet or a
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finely split multiplet around & 3.8-4.2 ppm. The amine (NHz) protons typically present as a
broad singlet whose chemical shift is highly dependent on solvent and concentration.[11]

13C NMR: The carbon spectrum will show seven distinct signals. The benzylic carbon is
expected around & 40-50 ppm, while the aromatic carbons will resonate between & 110-165
ppm. The carbons directly bonded to the halogens (C-Cl and C-F) will show characteristic
shifts and C-F coupling.

19F NMR: A single resonance is expected for the fluorine atom, providing a clear marker for
its presence.

Experimental Protocol: NMR Sample Preparation

Trustworthy data begins with meticulous sample preparation. This protocol outlines a standard

procedure for acquiring high-quality NMR data.

Sample Weighing: Accurately weigh 10-20 mg of 2-Chloro-6-fluorobenzylamine directly
into a clean, dry NMR tube.

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCIs) using a clean pipette. The choice of solvent is critical as it can
influence chemical shifts.

Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to
ensure the sample is completely dissolved and the solution is homogeneous.

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be
properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.

Data Acquisition: Acquire the 1H, 13C, and other relevant spectra using standard pulse
programs. Typical acquisition times may range from a few minutes for *H NMR to several
hours for 13C NMR, depending on the sample concentration and desired signal-to-noise ratio.

Part 4: Safety and Handling

As a reactive chemical intermediate, proper handling of 2-Chloro-6-fluorobenzylamine is

essential to ensure laboratory safety.
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Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified as corrosive.
» Signal Word: Danger[12]
e Hazard Statements: H314 - Causes severe skin burns and eye damage.[12]

e Pictogram: GHSO05 (Corrosion)

Recommended Handling Procedures

o Engineering Controls: Always handle this substance inside a certified chemical fume hood to
avoid inhalation of vapors. Ensure an eyewash station and safety shower are readily
accessible.[13]

o Personal Protective Equipment (PPE): Wear appropriate PPE, including:
o Chemical-resistant gloves (e.g., nitrile).
o A properly buttoned lab coat.
o Splash-proof safety goggles or a face shield.[13]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] It is
often stored under an inert atmosphere, such as argon, to prevent degradation.

o Spill & Disposal: In case of a spill, contain the material with an inert absorbent and dispose
of it as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-6-fluorobenzylamine stands as a testament to the power of halogenation in modern
synthetic chemistry. Its well-defined physical properties, predictable chemical reactivity, and
strategic importance as a building block make it an indispensable tool for researchers in
pharmaceutical and materials science. Understanding its characteristics, from its boiling point
under vacuum to its corrosive nature, is fundamental to its effective and safe utilization in the
laboratory. As the quest for novel molecules with tailored properties continues, the role of
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versatile intermediates like 2-Chloro-6-fluorobenzylamine is set to expand, paving the way for
future innovations in drug discovery and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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